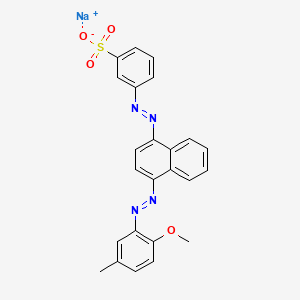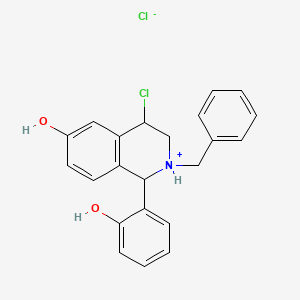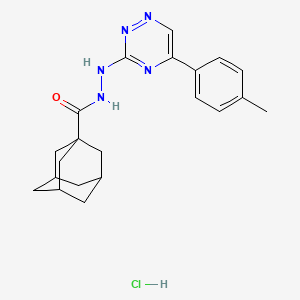
1-Adamantanecarboxylic acid, 2-(5-(p-tolyl)-3-as-triazinyl)hydrazide, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Adamantanecarboxylic acid, 2-(5-(p-tolyl)-3-as-triazinyl)hydrazide, hydrochloride is a complex organic compound that combines the unique structural features of adamantane and triazine derivatives Adamantane is a lipophilic symmetrical hydrocarbon known for its stability and rigidity, while triazine derivatives are recognized for their diverse biological activities
Méthodes De Préparation
The synthesis of 1-adamantanecarboxylic acid, 2-(5-(p-tolyl)-3-as-triazinyl)hydrazide, hydrochloride typically involves multiple steps:
Synthesis of 1-Adamantanecarboxylic Acid: This can be achieved by reacting 1-adamantyl chloride with carbon dioxide in the presence of a base.
Formation of Triazine Derivative: The triazine ring is synthesized by reacting p-tolylamine with cyanuric chloride under controlled conditions.
Coupling Reaction: The triazine derivative is then coupled with 1-adamantanecarboxylic acid using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Hydrazide Formation: The resulting product is treated with hydrazine hydrate to form the hydrazide.
Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated reactors and purification systems.
Analyse Des Réactions Chimiques
1-Adamantanecarboxylic acid, 2-(5-(p-tolyl)-3-as-triazinyl)hydrazide, hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazine derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as adamantane derivatives and triazine hydrazides.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
Applications De Recherche Scientifique
1-Adamantanecarboxylic acid, 2-(5-(p-tolyl)-3-as-triazinyl)hydrazide, hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting sigma receptors and exhibiting antiproliferative activity against cancer cells.
Materials Science: Its stability and rigidity make it suitable for use in the development of advanced materials, such as polymers and nanocomposites.
Biological Studies: The compound can be used as a molecular probe to study biological pathways and interactions, particularly those involving triazine derivatives.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-adamantanecarboxylic acid, 2-(5-(p-tolyl)-3-as-triazinyl)hydrazide, hydrochloride involves its interaction with specific molecular targets:
Sigma Receptors: The compound exhibits binding affinity for sigma receptors, which are involved in various cellular processes, including cell proliferation and apoptosis.
Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Molecular Pathways: The compound can modulate signaling pathways, such as those involving protein kinases and transcription factors, affecting gene expression and cellular responses.
Comparaison Avec Des Composés Similaires
1-Adamantanecarboxylic acid, 2-(5-(p-tolyl)-3-as-triazinyl)hydrazide, hydrochloride can be compared with other similar compounds:
1-Adamantanecarboxylic Acid Derivatives: These compounds share the adamantane core but differ in their functional groups, leading to variations in their chemical and biological properties.
Triazine Derivatives: Compounds with triazine rings exhibit diverse biological activities, and the presence of different substituents can significantly impact their efficacy and specificity.
Similar compounds include 1-adamantanecarboxylic acid phenylamide, 1-adamantanecarboxylic acid p-tolylamide, and 1-adamantanecarboxylic acid thiazol-2-ylamide .
Propriétés
Numéro CAS |
77966-95-1 |
|---|---|
Formule moléculaire |
C21H26ClN5O |
Poids moléculaire |
399.9 g/mol |
Nom IUPAC |
N'-[5-(4-methylphenyl)-1,2,4-triazin-3-yl]adamantane-1-carbohydrazide;hydrochloride |
InChI |
InChI=1S/C21H25N5O.ClH/c1-13-2-4-17(5-3-13)18-12-22-25-20(23-18)26-24-19(27)21-9-14-6-15(10-21)8-16(7-14)11-21;/h2-5,12,14-16H,6-11H2,1H3,(H,24,27)(H,23,25,26);1H |
Clé InChI |
WCTVYHFUCVMFGN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CN=NC(=N2)NNC(=O)C34CC5CC(C3)CC(C5)C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


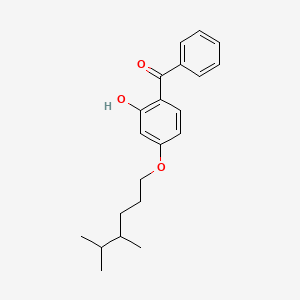
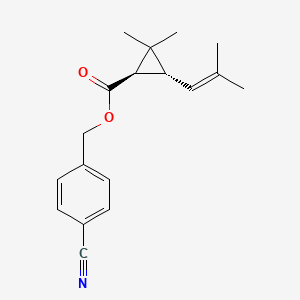
![(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B13775849.png)
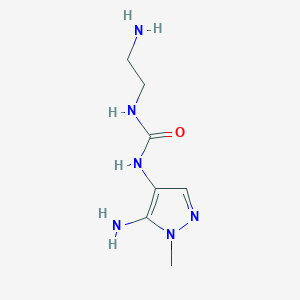
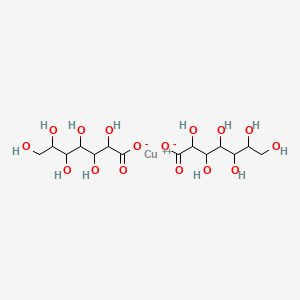
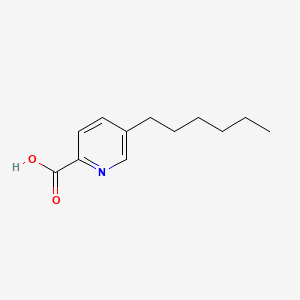
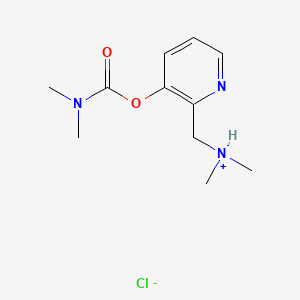
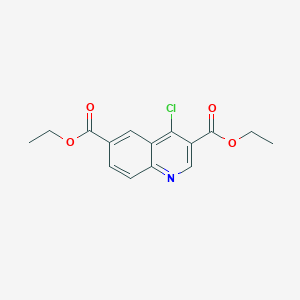
![1-[(2,5-difluorophenyl)sulfonyl]Piperidine](/img/structure/B13775883.png)
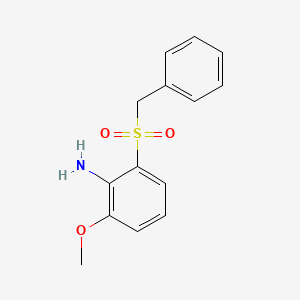
![Platinum, [2-(amino-kappaN)ethanolato(2-)-kappaO]-](/img/structure/B13775898.png)
![3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;chloride](/img/structure/B13775901.png)
